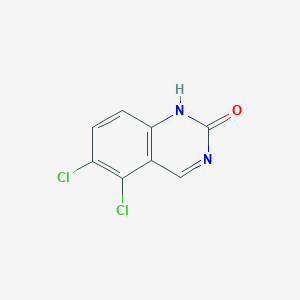

5,6-dichloroquinazolin-2(1H)-one

描述

Structure

3D Structure

属性

分子式 |

C8H4Cl2N2O |

|---|---|

分子量 |

215.03 g/mol |

IUPAC 名称 |

5,6-dichloro-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13) |

InChI 键 |

OXLCJCBYCLWUFO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC(=O)N=C2)Cl)Cl |

规范 SMILES |

C1=CC(=C(C2=C1NC(=O)N=C2)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 5,6 Dichloroquinazolin 2 1h One and Analogous Dichloroquinazolinones

Conventional Multistep Synthetic Pathways to Quinazolinone Cores

Traditional methods for constructing the quinazolinone core often involve sequential reactions, allowing for the controlled introduction of substituents.

Cyclization Reactions Utilizing Appropriately Substituted Anthranilic Acid Derivatives

The cornerstone of many quinazolinone syntheses is the use of anthranilic acid and its derivatives. The classic Niementowski quinazoline (B50416) synthesis, for instance, involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. frontiersin.org While widely used, this method can require high temperatures and long reaction times. frontiersin.org A common starting point for the synthesis of 5,6-dichloroquinazolin-2(1H)-one would be a correspondingly substituted anthranilic acid, namely 2-amino-4,5-dichlorobenzoic acid.

The cyclization of anthranilic acid derivatives can also be achieved with other reagents. For example, reacting anthranilic acid with formamide (B127407) is a known route to quinazolin-4-one. generis-publishing.com Adjusting the reaction conditions, such as temperature and duration, can significantly impact the yield. generis-publishing.com Furthermore, N-substituted anthranilic acids can be cyclized to produce specific quinazolinone derivatives. For instance, N-methylanthranilic acid reacts with sodium cyanate (B1221674) to yield 1-methylquinazoline-2,4-dione. generis-publishing.com

Strategies for Introducing Halogen Substituents at Specific Positions (e.g., C-5, C-6)

The introduction of halogen atoms onto the quinazoline ring is a critical step in the synthesis of compounds like this compound. Halogenation can be achieved either by starting with a pre-halogenated precursor, such as 4,5-dichloroanthranilic acid, or by direct halogenation of the quinazolinone core.

Direct C-H halogenation of quinoline (B57606) derivatives has been demonstrated using N-halosuccinimides. bohrium.comresearchgate.net For instance, palladium-catalyzed ortho-halogenation of 2-arylquinazolines with N-halosuccinimides provides a regioselective method for introducing halogens. bohrium.comresearchgate.net The choice of solvent and the amount of the halogen source are crucial for controlling the degree of halogenation, allowing for the formation of mono- or di-halogenated products. bohrium.com Metal-free protocols have also been developed for the regioselective halogenation of quinolines at the C5-position using trihaloisocyanuric acid. semanticscholar.org This method is operationally simple and proceeds at room temperature. semanticscholar.org The reactivity of Csp²–halogen bonds in cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective reactions. nih.gov

Formation of the 2(1H)-one Moiety through Cyclocondensation Reactions

The formation of the 2(1H)-one structure within the quinazolinone system is typically achieved through cyclocondensation reactions. This involves reacting a suitable anthranilic acid derivative with a one-carbon synthon. For example, the reaction of anthranilic acid with urea (B33335) upon heating is a known method for synthesizing quinazoline-2,4-dione. generis-publishing.com

Another approach involves the cyclization of 2-aminobenzonitriles. An electrochemical method has been developed for the synthesis of substituted quinazolinones from o-aminobenzonitriles and aldehydes in water. rsc.org This method is considered environmentally benign. rsc.org Furthermore, 2,3-dihydroquinazolin-4(1H)-ones, which can be easily prepared by the cyclocondensation of anthranilamides with aldehydes or ketones, can be subsequently oxidized in a one-pot reaction to yield quinazolinones. nih.gov

Modern and Expedited Synthetic Approaches

To overcome the limitations of conventional methods, such as harsh reaction conditions and long reaction times, modern synthetic strategies focus on efficiency and atom economy.

One-Pot Reaction Sequences for Enhanced Efficiency and Atom Economy

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. For example, a one-pot tandem reaction involving the [3 + 2]-cycloaddition of C,N-cyclic azomethine imines with α,β-unsaturated ketones, followed by detosylation and oxidative aromatization, has been developed for the synthesis of functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov Similarly, the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives can be achieved through a double cyclocondensation cascade reaction of anthranilamide and ethyl levulinate. nih.gov

Catalytic Methodologies in Quinazolinone Synthesis (e.g., microwave-assisted, metal-catalyzed)

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. frontiersin.orgtandfonline.com In the context of quinazolinone synthesis, microwave heating has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. frontiersin.org For instance, the synthesis of quinazolin-4(3H)-ones from anthranilic acid and formamide can be expedited using microwave irradiation. ijarsct.co.in This technique has been successfully applied to various quinazolinone syntheses, offering a greener and more efficient alternative. tandfonline.comijarsct.co.in

Metal-Catalyzed Synthesis: Transition metal catalysts are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, providing a versatile tool for functionalizing the quinazolinone core. mdpi.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are frequently employed to introduce various substituents onto halogenated quinazolinones. mdpi.com For example, palladium-catalyzed C-H activation using N-halosuccinimides as the halogen source allows for the efficient and regioselective halogenation of quinazolines. bohrium.comresearchgate.net This method is notable for not requiring an additional ligand or oxidant. bohrium.comresearchgate.net

Principles of Green Chemistry in the Preparation of Halogenated Quinazolinones

The growing emphasis on sustainable chemical manufacturing has led to the development of environmentally benign methods for synthesizing quinazolinones, including their halogenated variants. These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize safer reagents.

Key principles of green chemistry applied to this context include:

Use of Greener Solvents: A significant advancement is the replacement of volatile and hazardous organic solvents with water. Water has been successfully used as a solvent for the synthesis of quinazolinones and dihydroquinazolinones, in some cases acting as both the solvent and a co-catalyst. nih.govnih.gov This "on-water" approach simplifies workup procedures and significantly improves the environmental profile of the synthesis. nih.gov

Alternative Carbonyl Sources: Traditional methods for installing the C2-carbonyl group often relied on highly toxic and hazardous reagents like phosgene (B1210022) or its derivatives. nih.govrsc.org A cornerstone of green synthesis for quinazolin-2-ones and the related quinazoline-2,4(1H,3H)-diones is the use of carbon dioxide (CO₂) as a C1 building block. rsc.org CO₂ is an abundant, non-toxic, and renewable carbon source, and its reaction with precursors like 2-aminobenzonitriles provides a much safer and more sustainable route to the quinazolinone core. rsc.orgresearchgate.net

Advanced Catalysis: Modern syntheses often employ catalysts that are efficient, reusable, and non-toxic.

Heterogeneous Catalysts: Solid bases, such as magnesium oxide/zirconium dioxide (MgO/ZrO₂), have proven effective in catalyzing the reaction between CO₂ and 2-aminobenzonitriles, offering the advantage of easy separation and recycling. researchgate.net

Ionic Liquids: Catalyst systems combining an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with an ionic liquid such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) can efficiently drive the cyclization with CO₂ under mild conditions, with the ionic liquid being reusable. rsc.org

Metal-Free and Electrochemical Methods: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems and electrochemical syntheses have been developed. Electrosynthesis can induce the cyclization of o-aminobenzonitriles in aqueous solutions, offering a clean and practical method that avoids chemical oxidants. rsc.org

Energy Efficiency and Atom Economy: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and improve yields. nih.gov Furthermore, the development of tandem, or one-pot, reactions, where starting materials are converted to the final product in a single sequence without isolating intermediates, enhances atom economy and minimizes waste. rsc.org

Exploration of Diverse Precursors and Building Blocks for this compound Synthesis

The construction of the this compound molecule can be approached by retrosynthetically disconnecting the heterocyclic ring, which highlights the key precursors and building blocks required for its assembly.

The primary precursors are substituted benzene (B151609) derivatives that contain the necessary nitrogen and functional groups to facilitate cyclization. For the target molecule, the most logical starting materials would be 4,5-dichloro-2-aminobenzonitrile or 4,5-dichloroanthranilic acid . These precursors provide the chlorinated benzene ring and the amino group essential for forming the pyrimidinone portion of the molecule.

The second key component is the building block that provides the C2 carbon, which becomes the carbonyl group in the final structure. The choice of this building block is central to the synthetic strategy.

A summary of common precursors and building blocks is presented below:

| Precursor/Building Block | Role in Synthesis | Synthetic Context & Examples |

| 4,5-Dichloro-2-aminobenzonitrile | Primary precursor providing the chlorinated aromatic ring and N1 atom. | Reacts with a C1 source like CO₂. The reaction of various 2-aminobenzonitriles with CO₂ is a well-established green method for forming quinazoline-2,4(1H,3H)-diones. nih.govrsc.orgrsc.orgresearchgate.net |

| 4,5-Dichloroanthranilic Acid | Primary precursor providing the chlorinated aromatic ring and N1 atom. | Historically used in reactions with urea or cyanates to form the quinazolinone ring system. nih.gov |

| **Carbon Dioxide (CO₂) ** | C1 building block for the C2 carbonyl group. | A green and non-toxic reagent used in catalytic cyclization reactions with 2-aminobenzonitriles. rsc.orgrsc.org |

| Urea | C1N1 building block. | Provides both the C2 carbonyl carbon and the N1 nitrogen when reacted with an anthranilic acid derivative. |

| Phosgene / Isocyanates | C1 building blocks for the C2 carbonyl group. | Highly reactive but toxic reagents used in traditional syntheses. Modern methods seek to replace them. nih.gov |

| Alcohols / Aldehydes | Alternative building blocks. | Can be used in tandem reactions. For instance, a Ru(II) complex catalyzes the transformation of 2-aminobenzonitriles with alcohols into quinazolinones. rsc.org |

The synthesis of the closely related quinazoline-2,4(1H,3H)-diones from CO₂ and various 2-aminobenzonitriles serves as an excellent model for the preparation of this compound. In a typical reaction, the substituted 2-aminobenzonitrile (B23959) is treated with CO₂ under pressure in the presence of a suitable catalyst, such as an organic base, an ionic liquid, or a solid base, often in a green solvent like water. nih.govresearchgate.net This approach represents a convergent and environmentally conscious strategy for accessing this important class of halogenated heterocycles.

Chemical Reactivity and Transformational Chemistry of 5,6 Dichloroquinazolin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloroquinazolinone Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as the one present in 5,6-dichloroquinazolin-2(1H)-one. byjus.compressbooks.pub This reaction involves the displacement of a leaving group, in this case, a chloride ion, by a nucleophile. byjus.com The success and regioselectivity of these reactions are influenced by several factors, including the electronic properties of the quinazoline (B50416) core, the nature of the nucleophile, and the reaction conditions employed.

Regioselectivity of Nucleophilic Attack at the Quinazoline Core

In di- or polyhalogenated aromatic systems, the position of nucleophilic attack is a critical aspect of synthetic design. For quinazoline derivatives, including those with a dichloro substitution pattern, the regioselectivity of SNAr reactions is a subject of considerable interest. While specific studies on this compound are not extensively detailed in the provided results, general principles of SNAr on related heterocyclic systems, such as 2,4-dichloroquinazolines, offer valuable insights. nih.govresearchgate.net

The regioselectivity is governed by the relative stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. researchgate.net The presence of electron-withdrawing groups ortho and para to the site of attack can stabilize this intermediate through resonance, thereby facilitating the substitution. byjus.compressbooks.pub In the case of this compound, the electron-withdrawing nature of the quinazolinone ring system itself activates the attached benzene (B151609) ring towards nucleophilic attack.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the regioselectivity of SNAr reactions on substituted aromatic compounds by calculating the relative stabilities of the possible isomeric σ-complex intermediates. researchgate.net For 2,4-dichloroquinazoline, for instance, nucleophilic attack is consistently favored at the C4 position. nih.govresearchgate.net This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. researchgate.net While a direct analogy to this compound requires specific experimental or computational data for this particular isomer, the principles of electronic activation and intermediate stabilization remain the guiding factors.

Influence of Reaction Conditions and Nucleophile Structure on Reactivity

The outcome of SNAr reactions is highly dependent on the specific conditions under which they are performed and the nature of the nucleophile used. doi.orgnih.gov A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro substituents on the quinazoline core. nih.gov

Reaction Conditions:

Temperature: Higher temperatures are often required to overcome the activation energy barrier for the reaction, especially with less reactive nucleophiles or substrates. pressbooks.pub

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are commonly used as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Base: In reactions involving nucleophiles that are weak acids (e.g., alcohols, thiols, and some amines), the presence of a base is often necessary to deprotonate the nucleophile and increase its nucleophilicity. nih.gov

Nucleophile Structure: The structure of the nucleophile plays a crucial role in its reactivity. proquest.com Factors such as the nucleophile's basicity, polarizability, and steric bulk can all affect the rate and success of the SNAr reaction. For instance, sterically hindered nucleophiles may react more slowly or require more forcing conditions. nih.gov The competition between different nucleophiles present in the reaction mixture, such as an amine and an alkoxide from the solvent, can also lead to the formation of multiple products. proquest.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a powerful strategy for introducing a wide variety of substituents, thereby enabling the synthesis of a diverse library of derivatives. Palladium and copper catalysts are most commonly employed for these transformations. unicatt.itrsc.org

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. researchgate.netrsc.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks. rsc.org

In the context of this compound, a Suzuki-Miyaura coupling would involve the reaction of the dichloro-substituted quinazolinone with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond, replacing one of the chlorine atoms with an aryl or vinyl group. The site-selectivity of the reaction on dihalogenated substrates can often be controlled by carefully choosing the reaction conditions and the palladium catalyst system. rsc.orgnih.gov For instance, microwave irradiation has been shown to facilitate Suzuki-Miyaura cross-coupling reactions on chloropyridazinones. nih.gov Iron-based catalysts have also emerged as a more sustainable alternative for certain Suzuki-Miyaura couplings. chemrxiv.org

Table 1: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in the preparation of more complex molecules. nih.gov

For this compound, a Sonogashira coupling would enable the introduction of an alkyne moiety onto the quinazolinone scaffold. This transformation would involve reacting the dichloro-substituted quinazolinone with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a suitable base. researchgate.net The reaction can often be performed under mild conditions, including at room temperature. wikipedia.org The development of copper-free Sonogashira protocols has also been an area of active research to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Example of a Sonogashira Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalysts | Product |

|---|

Other Palladium- and Copper-Catalyzed Transformations for Diversification

Beyond the Suzuki-Miyaura and Sonogashira reactions, a variety of other palladium- and copper-catalyzed transformations can be envisioned for the diversification of the this compound core.

Palladium-Catalyzed Reactions:

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine substituents.

Cyanation: The introduction of a cyano group can be achieved using palladium catalysis, providing a precursor for other functional groups such as carboxylic acids and amides.

Cascade Reactions: Palladium catalysts can mediate complex cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to the rapid construction of complex heterocyclic systems. unicatt.it

Copper-Catalyzed Reactions:

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Copper-Catalyzed Cascade Synthesis: Copper catalysts have been developed for the efficient synthesis of quinazoline and quinazolinone derivatives through cascade reactions. rsc.orgrsc.orgresearchgate.net

Copper-Catalyzed Borylation: This reaction allows for the introduction of a boryl group, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov

The strategic application of these transition metal-catalyzed reactions, often in a sequential manner, allows for the selective functionalization of the this compound scaffold, providing access to a vast chemical space of novel quinazolinone derivatives.

Electrophilic and Radical Reactions at the Quinazolinone Ring System

The reactivity of the this compound nucleus towards electrophiles is significantly influenced by the electronic properties of its constituent rings and substituents. The benzene ring is substituted with two chlorine atoms, which are deactivating, electron-withdrawing groups. This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted quinazolinones. The pyrimidinone ring contains a urea-like moiety, with nitrogen atoms that can influence the regioselectivity of reactions.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided literature, general principles of aromatic chemistry suggest that any electrophilic attack on the benzene portion would be sluggish and would likely be directed to the positions meta to the strongly deactivating chloro groups. However, the heterocyclic part of the molecule often governs the reactivity. For instance, reactions of highly electrophilic azolo[b]pyridines with polyphenols result in 1,4-addition products, indicating that C-nucleophiles can add to electron-deficient heterocyclic systems. researchgate.net

Radical reactions involving the quinazolinone core are less commonly reported. The stability of any potential radical intermediates and the reaction conditions would be critical factors. Research into related heterocyclic systems, such as the use of N-acylsulfenamides to generate sulfilimines that undergo elimination, showcases the potential for complex, multi-step radical-involved transformations, though direct radical substitution on the quinazolinone ring itself is not a primary focus of current research. acs.org

Derivatization at Heteroatoms (N-alkylation, N-acylation) and its Impact on Electronic Properties

The nitrogen atoms within the quinazolinone ring system provide reactive sites for derivatization, most notably through N-alkylation and N-acylation. These transformations are crucial for building molecular complexity and modulating the compound's electronic and biological properties.

N-Alkylation:

Alkylation of the quinazolinone nucleus typically occurs at the N1 or N3 position. The regioselectivity of this reaction is often dependent on the reaction conditions, such as the base and solvent employed, as well as the nature of the alkylating agent. beilstein-journals.orgnih.gov Studies on quinazolin-4-ones have shown that under classical two-phase conditions (e.g., alkali metal carbonates in aprotic solvents like DMF), alkylation with alkyl halides proceeds regioselectively at the 3-N position. repec.orgjuniperpublishers.com The use of sodium hydride in tetrahydrofuran (B95107) is another effective system for promoting N-alkylation. beilstein-journals.orgnih.gov

The introduction of an alkyl group at a nitrogen atom significantly alters the electronic properties of the quinazolinone system. Alkyl groups are electron-donating and can increase the electron density of the heterocyclic ring. This modification can influence the molecule's reactivity in subsequent reactions and is a key strategy in medicinal chemistry for fine-tuning the interaction of the molecule with biological targets. nih.govresearchgate.net For example, the synthesis of various N-alkyl-quinazolin-4-one derivatives is a common step in the development of new therapeutic agents. researchgate.net

Interactive Table: Examples of N-Alkylation of Quinazolinone Scaffolds

| Starting Material | Alkylating Agent | Base / Solvent | Product | Yield (%) | Ref. |

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ / DMF | 3-Benzylquinazolin-4(3H)-one | 82% | juniperpublishers.com |

| 6,7-Dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ / DMF | 3-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one | 82% | juniperpublishers.com |

| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | Not specified | Novel N-alkyl-quinazolin-4-one derivatives | Not specified | researchgate.net |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate (B1210297) | Not specified | N-Alkylated 2-chloro-quinazolinone | 71.2% | uw.edu |

N-Acylation:

N-acylation introduces an acyl group onto one of the nitrogen atoms, a reaction that has been explored for creating selective acylating agents and for modifying the properties of the parent nucleoside. researchgate.netresearchgate.net The presence of two nitrogen atoms in the quinazolinone core allows for the potential formation of di-acylated products, which have been studied for their chemoselective reactivity towards amines. researchgate.net For instance, 2-substituted N,N-diacylaminoquinazolinones have been shown to be highly selective acylating agents for primary amines. researchgate.net

The introduction of an electron-withdrawing acyl group at the nitrogen atom has a profound impact on the electronic character of the quinazolinone ring. This generally decreases the electron density of the ring system and can influence its aromaticity and subsequent reactivity. nih.gov In the context of related heterocyclic systems like 5H-dibenzo[b,d]azepin-7(6H)-ones, N-acylation is a key step that influences the molecule's conformational properties and is essential for achieving desired biological activities. nih.gov

Interactive Table: Examples of N-Acylation Reactions

| Substrate | Acylating Agent | Conditions | Product | Yield (%) | Ref. |

| Deoxycytidine/Ribocytidine | Carboxylic Acids / 2-Chloro-4,6-dimethoxy-1,3,5-triazine | N-methylmorpholine, DMF | N⁴-Acylcytidine derivatives | Good to excellent | researchgate.net |

| Diethylamine | Acetyl chloride | Not specified | N,N-Diethylacetamide | 76% | researchgate.net |

| 5H-Dibenzo[b,d]azepin-7(6H)-one | Acetyl chloride | Pyridine, THF | 5-Acetyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one | Good | nih.gov |

Ring Transformations and Rearrangement Reactions Involving the Quinazolinone Nucleus

The quinazolinone nucleus, under certain reaction conditions, can undergo significant structural changes, leading to the formation of different heterocyclic systems. These ring transformations and rearrangements represent powerful synthetic tools for accessing novel molecular architectures.

While specific examples starting from this compound are scarce in the literature, studies on analogous quinoline (B57606) and quinazolinone systems provide insight into potential reaction pathways. For example, the reaction of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid leads to an unprecedented molecular rearrangement, yielding hydantoin (B18101) derivatives. beilstein-archives.orgmdpi.com This transformation involves a complex sequence of bond cleavage and formation, ultimately converting the tricyclic starting material into entirely new heterocyclic structures. A proposed mechanism suggests that the initial product of the reaction between the quinolinone system and isocyanic acid undergoes subsequent rearrangement, including a retro-Claisen condensation step. mdpi.com

Another example of complex transformations involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones, which proceeds through a tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization to furnish polycyclic structures. nih.gov Such tandem reactions highlight the potential of the quinazolinone scaffold to act as a building block in the construction of more complex, fused heterocyclic systems. The unique reactivity of related 1,4-dihydropyridines in cycloaddition reactions further underscores the diverse transformational chemistry possible with nitrogen-containing heterocycles. nih.gov These examples suggest that the this compound nucleus could be a substrate for similar rearrangement and transformation reactions, potentially yielding novel and structurally diverse compounds.

Structural Elucidation and Advanced Characterization of 5,6 Dichloroquinazolin 2 1h One and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For quinazolinone derivatives, this technique offers unparalleled insights into their molecular structure, conformation, and the intricate network of intermolecular interactions that govern their crystal packing.

While a specific crystal structure for 5,6-dichloroquinazolin-2(1H)-one is not publicly available, analysis of closely related quinazolinone derivatives provides a robust model for its expected molecular geometry. The quinazolinone core is an essentially planar bicyclic system. The geometry of this heterocyclic framework is influenced by the nature and position of its substituents.

In the case of this compound, the presence of two chlorine atoms on the benzene (B151609) ring is anticipated to have a minimal distorting effect on the planarity of the quinazolinone ring itself. Bond lengths and angles within the heterocyclic ring would be comparable to those observed in other 2(1H)-quinazolinones. For instance, the C=O bond of the lactam function typically exhibits a length of approximately 1.22 Å, while the C-N bonds within the pyrimidine (B1678525) ring are in the range of 1.35-1.40 Å. The conformation of the molecule in the solid state is expected to be largely planar, although minor deviations can occur to accommodate crystal packing forces. For derivatives with substituents at the N1 or C2 positions, the conformation can be more complex, with studies on related compounds showing both extended and folded conformations depending on the nature of the substituent groups.

Table 1: Representative Bond Lengths and Angles for the Quinazolinone Core (Based on related structures)

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N (amide) Bond Length | ~1.37 Å |

| N-C=O Bond Angle | ~123° |

| C-N-C Bond Angle | ~118° |

The crystal packing of quinazolinone derivatives is typically dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. In this compound, the N1-H and C2=O groups are primary sites for hydrogen bonding. It is highly probable that these molecules will form centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in related structures. These dimers can then further assemble into one-dimensional chains or two-dimensional sheets.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would likely reveal prominent red spots on the d_norm map corresponding to the N-H···O hydrogen bonds.

Energy framework analysis, another computational tool, allows for the visualization and quantification of the energetic contributions of these interactions. This method calculates the interaction energies between a central molecule and its neighbors, providing a clear picture of the topology and strength of the supramolecular framework. The resulting framework would likely show that the hydrogen-bonded dimers are the most strongly interacting pairs, with π-stacking and halogen interactions providing additional stabilization.

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for providing insights into their electronic and vibrational properties.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The aromatic region would display two singlets or two narrowly coupled doublets for H-7 and H-8, a consequence of the dichloro-substitution pattern. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl group. The N1-H proton would appear as a broad singlet, typically in the downfield region (around 10-12 ppm), and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift (around 160-165 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbons bearing the chlorine atoms (C5 and C6) showing characteristic chemical shifts. The remaining aromatic carbons will also have distinct resonances.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would confirm the coupling between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~11.5 (br s) | - |

| C2 | - | ~162 |

| C4 | - | ~140 |

| C4a | - | ~120 |

| C5 | - | ~128 |

| C6 | - | ~125 |

| C7 | ~7.8 (s) | ~129 |

| C8 | ~7.5 (s) | ~118 |

| C8a | - | ~138 |

Note: These are predicted values based on data from related quinazolinone structures and are subject to experimental verification.

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the lactam group will be prominent, typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will give rise to a broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinazolinone ring system will produce a series of bands in the 1450-1620 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100-3300 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (lactam) | Stretching | 1650-1690 (strong) |

| C=C / C=N | Stretching | 1450-1620 |

| C-Cl | Stretching | <800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous structural confirmation of synthetic compounds. nih.gov Its capacity to provide accurate mass measurements to within a few parts per million (ppm) allows for the confident determination of elemental compositions, a critical step in verifying the identity of a target molecule like this compound. spectroscopyonline.comrsc.org Unlike unit mass resolution techniques, HRMS can distinguish between ions with the same nominal mass but different elemental formulas, thereby offering a higher degree of certainty in identification. nih.govhilarispublisher.com

For this compound, HRMS is instrumental not only for verifying the parent molecular ion but also for analyzing its characteristic isotopic pattern. The presence of two chlorine atoms results in a distinctive isotopic signature due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The protonated molecule, [M+H]⁺, will appear as a cluster of peaks (M, M+2, M+4) with predictable relative intensities, providing a primary layer of structural confirmation.

The calculated exact masses for the most abundant isotopologues of the protonated this compound are presented below. An experimentally obtained spectrum matching these m/z values and intensity ratios would provide strong evidence for the compound's elemental composition, C₈H₅Cl₂N₂O⁺.

| Isotopologue Formula | Description | Calculated m/z | Theoretical Relative Abundance (%) |

|---|---|---|---|

| C₈H₅³⁵Cl₂N₂O⁺ | Parent peak with two ³⁵Cl isotopes | 214.9828 | 100.0 |

| C₈H₅³⁵Cl³⁷ClN₂O⁺ | M+2 peak with one ³⁵Cl and one ³⁷Cl | 216.9798 | 65.0 |

| C₈H₅³⁷Cl₂N₂O⁺ | M+4 peak with two ³⁷Cl isotopes | 218.9769 | 10.6 |

Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) coupled with HRMS is employed to investigate the fragmentation pathways of this compound. By inducing fragmentation of the isolated precursor ion ([M+H]⁺) and analyzing the accurate masses of the resulting product ions, a detailed structural portrait can be assembled. While specific experimental data for this compound is not extensively published, plausible fragmentation pathways can be proposed based on the known reactivity of quinazolinone scaffolds and related heterocyclic systems. nih.gov

A primary and highly characteristic fragmentation pathway for quinazolin-2-ones involves the neutral loss of isocyanic acid (HNCO) via a retro-Diels-Alder (rDA) type cleavage of the pyrimidine ring. Another expected fragmentation is the loss of a carbonyl group (CO). Subsequent or alternative cleavages could involve the loss of chlorine atoms or hydrogen chloride (HCl) from the dichlorinated benzene ring.

The proposed fragmentation pathways below illustrate the key structural fragments that would be expected in an HRMS/MS analysis of this compound. The accurate mass measurement of these fragments would serve to confirm the specific connectivity and location of the chloro-substituents on the quinazolinone core.

| Proposed Fragment Structure | Elemental Composition of Fragment | Neutral Loss | Calculated m/z of Fragment |

|---|---|---|---|

| [M+H - HNCO]⁺ | C₇H₄Cl₂N⁺ | HNCO | 171.9766 |

| [M+H - CO]⁺ | C₇H₅Cl₂N₂⁺ | CO | 186.9875 |

| [M+H - Cl]⁺ | C₈H₅ClN₂O⁺ | Cl | 180.0136 |

| [M+H - HNCO - Cl]⁺ | C₇H₄ClN⁺ | HNCO, Cl | 137.0078 |

| [M+H - HCl]⁺ | C₈H₄ClN₂O⁺ | HCl | 179.0058 |

The combination of accurate mass measurement of the parent ion, its distinct isotopic pattern, and the precise masses of its characteristic fragments provides a robust and definitive method for the structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations on 5,6 Dichloroquinazolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical studies provide a lens into the electronic environment of a compound, which is crucial for predicting its stability and reactive nature.

For many quinazolinone derivatives, DFT has been successfully used to determine their most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process also yields valuable information on bond lengths, bond angles, and dihedral angles. Such data for 5,6-dichloroquinazolin-2(1H)-one would provide a foundational understanding of its structural characteristics. However, specific DFT studies on this compound are not present in the public domain.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. While this analysis is common for many organic molecules, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. These maps use a color spectrum to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to electrostatic interactions and chemical reactions. An MEP analysis of this compound would be invaluable for predicting its interaction with biological targets, but such a study is not currently available.

Mechanistic Investigations through Computational Modeling

Computational modeling can also be employed to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

By mapping the energy landscape of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the rate of a reaction. Such studies would be instrumental in understanding the synthesis and reactivity of this compound. However, no published research has detailed the transition states or activation energies for reactions involving this specific compound.

Lack of Specific Research Data on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research focusing on the computational and theoretical investigation of the chemical compound This compound . While general methodologies for the computational analysis of related quinazolinone structures exist, detailed studies concerning the regioselectivity, conformational analysis, and tautomerism of this particular dichlorinated derivative could not be located.

General computational approaches are frequently used to study similar heterocyclic systems. For instance, Density Functional Theory (DFT) is a common method for exploring molecular structures, and predicting the relative stabilities of different forms of a molecule, such as tautomers. rsc.orgsapub.orgorientjchem.org Studies on other quinazolinones have sometimes involved conformational analysis, revealing, for example, that the non-aromatic portion of the ring system can adopt conformations like a "sofa" shape. nih.govresearchgate.net Furthermore, computational models are employed to predict the outcomes of chemical reactions, including where on a molecule a reaction is most likely to occur (regioselectivity). nih.govnih.gov

However, the specific application of these theoretical methods to This compound , and the detailed research findings and data tables requested for the specified article sections, are not available in the public domain based on the conducted searches. Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound.

Synthetic Utility and Methodological Advancements of 5,6 Dichloroquinazolin 2 1h One in Advanced Organic Synthesis

Role as a Versatile Intermediate for Constructing Architecturally Complex Heterocyclic Systems

The 5,6-dichloroquinazolin-2(1H)-one core is a gateway to a variety of architecturally complex heterocyclic systems. Its inherent reactivity allows for the construction of fused ring systems, which are often associated with enhanced biological activity. The strategic placement of the chlorine atoms influences the reactivity of the quinazolinone core and provides opportunities for selective transformations.

One of the key applications of this intermediate is in the synthesis of fused polycyclic compounds. For instance, it can serve as a precursor for the synthesis of pyrimido[2,1-b]quinazolines, a class of compounds known for their diverse pharmacological properties. The general synthetic approach involves the reaction of the quinazolinone with appropriate reagents to build the pyrimidine (B1678525) ring.

| Starting Material | Reagent | Fused Heterocyclic System |

| This compound | 2-aminopyrimidines, aromatic aldehydes, ketones | Substituted-1H-pyrido[2,1-b]quinazolines |

| This compound | 2-aminobenzamides, di-tert-butyl dicarbonate | Quinazoline-2,4-diones |

Furthermore, the dichloroquinazolinone scaffold can be utilized in the synthesis of triazolo[1,5-c]quinazolines. These compounds are of interest due to their potential as therapeutic agents. The synthesis often proceeds through a multi-step sequence that may involve the conversion of the 2-oxo group to a more reactive species, followed by cyclization with a nitrogen-containing reagent.

Development of Novel Reaction Methodologies Enabled by the Unique Reactivity of the Dichloroquinazolinone Core

The unique electronic nature of the this compound core, imparted by the electron-withdrawing chlorine atoms, has paved the way for the development of novel reaction methodologies. These methods often exploit the enhanced reactivity of the quinazolinone ring, allowing for transformations that may not be feasible with unsubstituted or electron-rich analogues.

For example, the chlorine substituents can facilitate nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups onto the benzene (B151609) ring. This reactivity can be harnessed to create libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies.

Moreover, the quinazolinone core itself can participate in various cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions or as a partner in [3+2] cycloadditions, leading to the formation of complex polycyclic systems with high stereoselectivity. The development of such methodologies expands the synthetic chemist's toolkit for accessing novel chemical entities.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 5- or 6-substituted quinazolinones |

| Cycloaddition | Dienes, Dipoles | Fused polycyclic systems |

| Cross-coupling | Boronic acids, Stannanes | Aryl- or vinyl-substituted quinazolinones |

Strategies for Derivatization to Access Diverse Chemical Space for Further Exploration

The derivatization of the this compound scaffold is a key strategy for exploring a vast chemical space and discovering new molecules with desired properties. The presence of multiple reactive sites—the two chlorine atoms, the N1 and N3 positions of the pyrimidine ring, and the C2 carbonyl group—allows for a high degree of molecular diversity.

One common derivatization strategy involves the modification of the C2-carbonyl group. This can be achieved by converting the ketone to a thione, an imine, or a methylene group, each of which can be further functionalized. For example, the corresponding 2-thioxo derivative can undergo S-alkylation to introduce a variety of side chains.

Another important approach is the N-alkylation or N-arylation at the N1 and N3 positions. This can be accomplished using a variety of alkyl or aryl halides under basic conditions. The substituents at these positions can significantly influence the biological activity and physicochemical properties of the resulting compounds.

Finally, the two chlorine atoms on the benzene ring provide handles for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, vinyl, and other carbon-based substituents, dramatically increasing the molecular complexity and diversity of the resulting compounds.

| Derivatization Site | Reaction | Reagents | Resulting Functional Group |

| C2-carbonyl | Thionation | Lawesson's reagent | Thione |

| N1/N3 | Alkylation/Arylation | Alkyl/Aryl halides | N-Alkyl/N-Aryl |

| C5/C6 | Cross-coupling | Boronic acids/Stannanes | C-C bond formation |

常见问题

Q. What are the standard synthetic routes for preparing 5,6-dichloroquinazolin-2(1H)-one, and what reagents are typically employed?

The synthesis of quinazolinone derivatives like this compound often involves condensation, halogenation, and cyclization reactions. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ to introduce chlorine substituents at the 5,6-positions of the quinazolinone scaffold .

- Cyclization : Formation of the quinazolinone core via thermal or acid-catalyzed cyclization of intermediates such as anthranilic acid derivatives.

- Reductive Amination : Sodium borohydride (NaBH₄) or catalytic hydrogenation may reduce imine intermediates to stabilize the final product .

Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity.

Q. How can researchers validate the structural integrity of this compound?

Structural confirmation requires:

- Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths and angles (e.g., mean C–C bond length ≈ 0.002 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) confirm molecular weight .

- HPLC : Purity assessment (>95% recommended for biological assays) .

Q. What are the primary biological targets of quinazolinone derivatives, and how does 5,6-dichloro substitution modulate activity?

Quinazolinones are known to interact with:

- Enzymes : SIRT1 inhibition (e.g., MHY2251, a related dihydroquinazolinone) via competitive binding .

- Kinases : Chlorine substituents enhance hydrophobic interactions with ATP-binding pockets, improving inhibition potency .

The 5,6-dichloro substitution increases electron-withdrawing effects, stabilizing ligand-receptor interactions and reducing metabolic degradation .

Advanced Research Questions

Q. How can conflicting IC₅₀ values for quinazolinone derivatives across studies be resolved?

Discrepancies in IC₅₀ values (e.g., antitumor activity ranging from 10.5–15.0 µM) arise from:

- Assay Conditions : Variations in cell lines, incubation times, or serum concentrations.

- Solubility : Poor aqueous solubility of halogenated derivatives may artificially inflate IC₅₀.

Mitigation Strategies :- Standardize protocols (e.g., MTT assay with 48-hour incubation).

- Use solubilizing agents (e.g., DMSO ≤0.1%) and validate via dose-response curves .

Q. What methodologies optimize the regioselective synthesis of this compound?

Regioselectivity challenges in dichlorination can be addressed via:

- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) to control chlorine placement .

- Catalytic Systems : Pd/C or CuCl₂ catalysts improve selectivity in halogenation steps .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., over-chlorination) by accelerating reaction kinetics .

Q. How do computational tools aid in predicting the bioactivity of this compound?

- Molecular Docking (MOE, AutoDock) : Models interactions with SIRT1 (PDB ID: 5BTR) or kinases (e.g., EGFR).

- QSAR Studies : Correlates Cl-substituent position with logP and IC₅₀ values .

- ADMET Prediction : Software like SwissADME forecasts metabolic stability (t₁/₂ > 4h) and blood-brain barrier permeability (low) .

Q. What analytical techniques resolve decomposition products of this compound under physiological conditions?

- LC-MS/MS : Identifies hydrolyzed products (e.g., 5-chloro-6-hydroxy derivatives) in simulated gastric fluid.

- Stability Studies : Monitor degradation at pH 7.4 (PBS buffer) and 37°C over 72 hours .

- X-ray Photoelectron Spectroscopy (XPS) : Detects changes in Cl binding states during decomposition .

Key Recommendations for Researchers

- Synthesis : Prioritize microwave-assisted methods for time-sensitive reactions.

- Characterization : Combine XRD with dynamic NMR to resolve tautomeric forms.

- Biological Assays : Pre-treat compounds with cyclodextrins to enhance solubility.

- Data Reporting : Disclose assay conditions (e.g., serum concentration) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。